molecular formula C23H34O6 B12538553 Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate CAS No. 842124-17-8

Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate

Cat. No.: B12538553
CAS No.: 842124-17-8
M. Wt: 406.5 g/mol
InChI Key: FXIAMJVMHLZDCR-UHFFFAOYSA-N
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Description

Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a dodecyloxy group, a formyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a dodecyloxy group, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The dodecyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the ester groups produces alcohols.

Scientific Research Applications

Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Dimethyl 2-(dodecyloxy)-5-formylbenzene-1,3-dicarboxylate include other benzene derivatives with similar substituents, such as:

  • Dimethyl 2-(dodecyloxy)-5-methylbenzene-1,3-dicarboxylate
  • Dimethyl 2-(dodecyloxy)-5-hydroxybenzene-1,3-dicarboxylate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

842124-17-8

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

dimethyl 2-dodecoxy-5-formylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C23H34O6/c1-4-5-6-7-8-9-10-11-12-13-14-29-21-19(22(25)27-2)15-18(17-24)16-20(21)23(26)28-3/h15-17H,4-14H2,1-3H3

InChI Key

FXIAMJVMHLZDCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1C(=O)OC)C=O)C(=O)OC

Origin of Product

United States

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